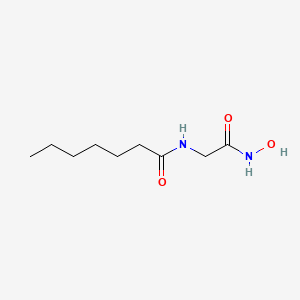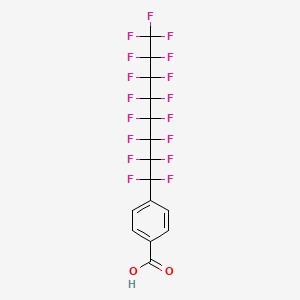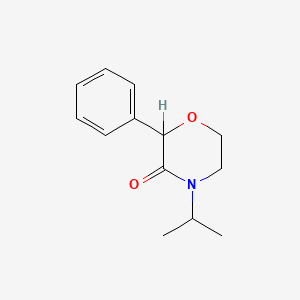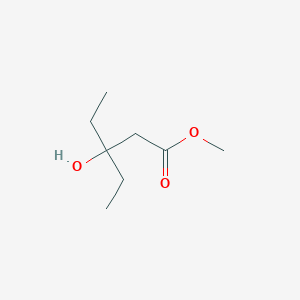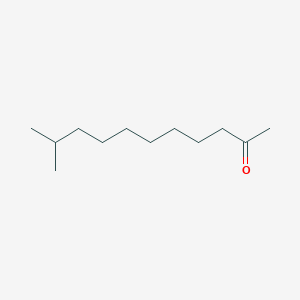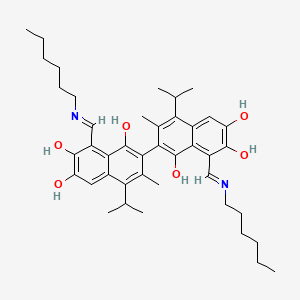![molecular formula C4H4S B14457992 5-Thiabicyclo[2.1.0]pent-2-ene CAS No. 72110-26-0](/img/structure/B14457992.png)
5-Thiabicyclo[2.1.0]pent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiabicyclo[2.1.0]pent-2-ene: is a unique bicyclic compound containing a sulfur atom within its structure. This compound is of significant interest in organic chemistry due to its strained ring system and potential reactivity. The presence of the sulfur atom introduces unique chemical properties, making it a valuable subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiabicyclo[2.1.0]pent-2-ene typically involves photochemical reactions. One common method is the phototransposition of cyanothiophenes. For instance, cyanothiophenes undergo phototranspositions through their first excited singlet states, leading to the formation of this compound intermediates . Another method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene with hydrogen azide, followed by photochemical denitrogenation and desulphurization with triphenylphosphine .
Industrial Production Methods: While specific industrial production methods for 5-Thiabicyclo[21
Analyse Chemischer Reaktionen
Types of Reactions: 5-Thiabicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-containing ring.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved ring structures with simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Thiabicyclo[2.1.0]pent-2-ene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of ring strain and reactivity.
Biology and Medicine:
Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts. Its ability to undergo various chemical transformations allows for the synthesis of specialized chemicals used in different industrial processes.
Wirkmechanismus
The mechanism of action of 5-Thiabicyclo[2.1.0]pent-2-ene primarily involves its ability to undergo photochemical reactions. The sulfur atom plays a crucial role in these reactions, often participating in bond formation and cleavage processes. For example, the phototransposition of cyanothiophenes involves the formation of this compound intermediates, followed by a ‘walk’ of the sulfur atom to form the final product .
Vergleich Mit ähnlichen Verbindungen
5-Thiabicyclo[2.1.0]pentane: A similar compound with a saturated ring system.
5-Azabicyclo[2.1.0]pent-2-ene: Contains a nitrogen atom instead of sulfur.
5-Oxabicyclo[2.1.0]pent-2-ene: Contains an oxygen atom instead of sulfur.
Uniqueness: 5-Thiabicyclo[2.1.0]pent-2-ene is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. The sulfur atom’s ability to participate in various oxidation and reduction reactions sets it apart from its oxygen and nitrogen analogs.
Eigenschaften
CAS-Nummer |
72110-26-0 |
|---|---|
Molekularformel |
C4H4S |
Molekulargewicht |
84.14 g/mol |
IUPAC-Name |
5-thiabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H4S/c1-2-4-3(1)5-4/h1-4H |
InChI-Schlüssel |
CYDPYRCCLIKLBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C1S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


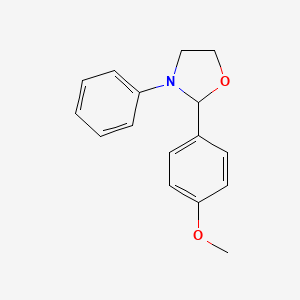

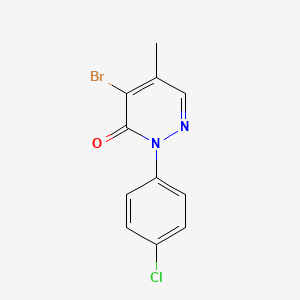
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
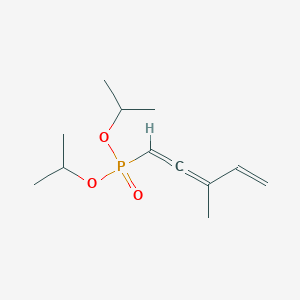

![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
